molecular formula C9H5BrClF3O B1409647 2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone CAS No. 1805185-92-5

2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone

Cat. No.: B1409647
CAS No.: 1805185-92-5
M. Wt: 301.49 g/mol
InChI Key: QFVKFVBGPSCZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination of 4-chloroacetophenone. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include a temperature of 90°C and the use of acetic acid as a solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization from petroleum ether .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted acetophenone derivatives.
  • Oxidation reactions produce carboxylic acids.
  • Reduction reactions result in alcohols or amines.

Scientific Research Applications

2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: 2’-Bromo-5’-chloro-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKFVBGPSCZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Reactant of Route 2
Reactant of Route 2
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Reactant of Route 3
Reactant of Route 3
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Reactant of Route 4
Reactant of Route 4
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Reactant of Route 5
Reactant of Route 5
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone
Reactant of Route 6
Reactant of Route 6
2'-Bromo-5'-chloro-4'-(trifluoromethyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.